2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide
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Overview
Description
2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of both pyrazole and indole moieties, which are known for their diverse biological activities. The combination of these two heterocyclic structures in a single molecule makes it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling of Indole and Pyrazole: The indole and pyrazole moieties are then coupled together using a suitable linker, such as a propanamide group, under appropriate reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo substitution reactions, especially at the nitrogen atoms of the indole and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions can be facilitated by the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the indole moiety.
Reduction Products: Dihydropyrazole derivatives.
Substitution Products: Substituted indole and pyrazole derivatives.
Scientific Research Applications
2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- 2-Methyl-4-(1h-pyrazol-1-yl)benzaldehyde
- 4-[2-(1h-pyrazol-1-yl)ethyl]piperidine
- 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1h-pyrazol-4-yl(phenyl)methanone hydrochloride
Uniqueness: 2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide is unique due to the combination of indole and pyrazole moieties in a single molecule, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
827318-26-3 |
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Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-methyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]propanamide |
InChI |
InChI=1S/C15H16N4O/c1-9(2)15(20)19-13-5-3-4-12-11(13)6-14(18-12)10-7-16-17-8-10/h3-9,18H,1-2H3,(H,16,17)(H,19,20) |
InChI Key |
KNNMUFINAYOHTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC2=C1C=C(N2)C3=CNN=C3 |
Origin of Product |
United States |
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